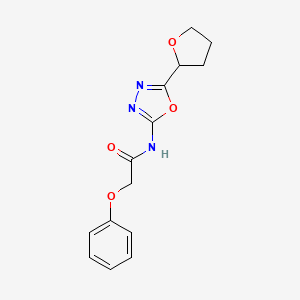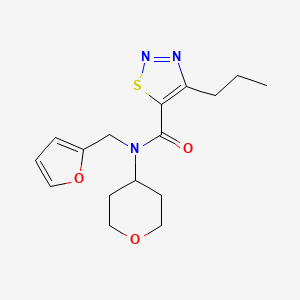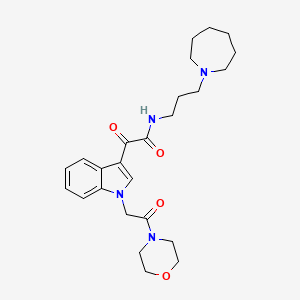
N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
BenchChem offers high-quality N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agents
Derivatives of N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been identified as potent antifungal agents against Candida and Aspergillus species. The introduction of specific substituents on the core structure has led to improvements in plasmatic stability while maintaining broad antifungal activity, including in vivo efficacy against systemic Candida albicans infections (Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonists
The research on N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide derivatives has also extended to the development of neurokinin-1 (NK1) receptor antagonists. These compounds are investigated for their potential in treating conditions like emesis and depression due to their high affinity, oral activity, and long duration of action (Harrison et al., 2001).
Enantioselective Synthesis
The compound and its analogs have been utilized in the enantioselective functionalization of amines. This includes the development of methods for enantioselective α-C–H coupling of a wide range of amines, showcasing the compound's utility in asymmetric synthesis and drug discovery, highlighting its significance in generating chiral building blocks for bioactive compounds (Jain et al., 2016).
Multitargeting Ligands for Alzheimer’s Disease
Another research direction involves the creation of multitargeting ligands that combine acetylcholinesterase inhibition with histamine H3 receptor antagonism. Such derivatives are explored for their potential in treating neurodegenerative disorders like Alzheimer’s disease, demonstrating significant affinity for human H3 receptors and the ability to inhibit cholinesterases without cell toxicity (Łażewska et al., 2023).
Antitumor Properties
Research has also been conducted on N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide derivatives for their antitumor properties. New derivatives have been synthesized and shown to exhibit promising antitumor activity, highlighting the compound's potential as a lead in the search for new anticancer agents (Horishny et al., 2020).
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c30-23(28-14-16-33-17-15-28)19-29-18-21(20-8-3-4-9-22(20)29)24(31)25(32)26-10-7-13-27-11-5-1-2-6-12-27/h3-4,8-9,18H,1-2,5-7,10-17,19H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLFMYIQADDBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(azepan-1-yl)propyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2916989.png)
![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)


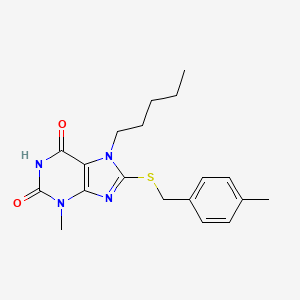
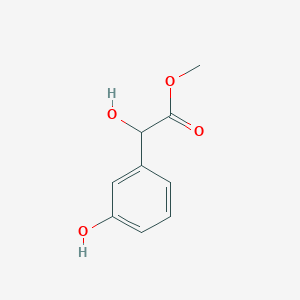

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
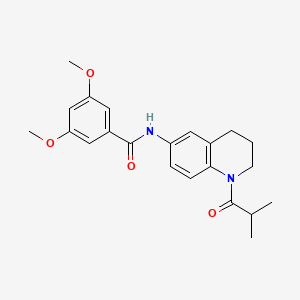
![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

